Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H13ClN4O2 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors for various proteins like rorγt, phd-1, jak1, and jak2 . These proteins play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Similar compounds have been shown to inhibit their target proteins, thereby modulating the associated biological processes .
Biochemical Pathways
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as leucine 83, thereby inhibiting its activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Cellular Effects
This compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis through the activation of caspase-3 . Additionally, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, leading to the inhibition of its kinase activity. This binding disrupts the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis . The compound also interacts with other proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-kB) and activating transcription factor 4 (ATF4), thereby reducing the expression of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic and anti-inflammatory activities, although the extent of these effects may vary depending on the duration of exposure and the specific cell type being studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without causing noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are subsequently excreted in the urine . The metabolic pathways involved in the biotransformation of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . This distribution pattern is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound localizes primarily in the cytoplasm and nucleus of target cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is critical for its activity, as it allows the compound to interact with key proteins involved in cell cycle regulation and inflammatory responses.
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-2-21-13(20)11-7-16-14-17-8-18-19(14)12(11)9-3-5-10(15)6-4-9/h3-8,12H,2H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXGGRVMOALAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NN2C1C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116893 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-76-0 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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